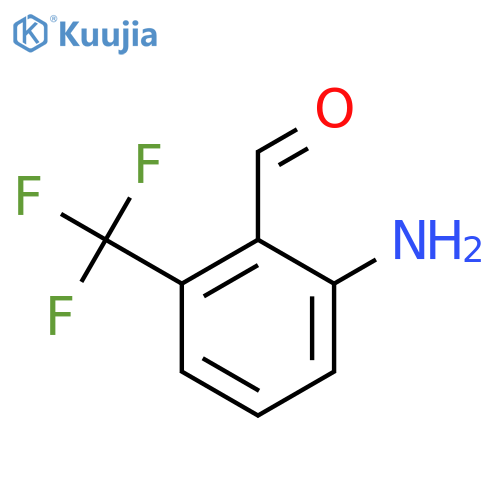

Cas no 1289209-47-7 (2-Amino-6-(trifluoromethyl)benzaldehyde)

2-Amino-6-(trifluoromethyl)benzaldehyde 化学的及び物理的性質

名前と識別子

-

- 2-Amino-6-(trifluoromethyl)benzaldehyde

- Benzaldehyde,2-amino-6-(trifluoromethyl)-

- Benzaldehyde, 2-amino-6-(trifluoromethyl)-

- F15874

- 2-AMINO-6-(TRIFLUOROMETHYL)-BENZALDEHYDE

-

- MDL: MFCD29120004

- インチ: 1S/C8H6F3NO/c9-8(10,11)6-2-1-3-7(12)5(6)4-13/h1-4H,12H2

- InChIKey: JSHJUUMWQNKGFU-UHFFFAOYSA-N

- ほほえんだ: FC(C1C=CC=C(C=1C=O)N)(F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 192

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 43.1

2-Amino-6-(trifluoromethyl)benzaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A019142858-5g |

2-Amino-6-(trifluoromethyl)benzaldehyde |

1289209-47-7 | 97% | 5g |

2,211.00 USD | 2021-06-16 | |

| Alichem | A019142858-25g |

2-Amino-6-(trifluoromethyl)benzaldehyde |

1289209-47-7 | 97% | 25g |

4,736.90 USD | 2021-06-16 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0065-100mg |

2-amino-6-(trifluoromethyl)benzaldehyde |

1289209-47-7 | 95% | 100mg |

¥858.0 | 2024-04-25 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0065-1g |

2-amino-6-(trifluoromethyl)benzaldehyde |

1289209-47-7 | 95% | 1g |

¥3426.0 | 2024-04-25 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0065-1.0g |

2-amino-6-(trifluoromethyl)benzaldehyde |

1289209-47-7 | 95% | 1.0g |

¥3426.0000 | 2024-07-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1514829-5g |

2-Amino-6-(trifluoromethyl)benzaldehyde |

1289209-47-7 | 98% | 5g |

¥24750.00 | 2024-08-09 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0065-100.0mg |

2-amino-6-(trifluoromethyl)benzaldehyde |

1289209-47-7 | 95% | 100.0mg |

¥858.0000 | 2024-07-28 | |

| eNovation Chemicals LLC | Y0995318-5g |

2-amino-6-(trifluoromethyl)benzaldehyde |

1289209-47-7 | 95% | 5g |

$2000 | 2025-03-01 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0065-1G |

2-amino-6-(trifluoromethyl)benzaldehyde |

1289209-47-7 | 95% | 1g |

¥ 3,425.00 | 2023-03-31 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0065-100MG |

2-amino-6-(trifluoromethyl)benzaldehyde |

1289209-47-7 | 95% | 100MG |

¥ 858.00 | 2023-03-31 |

2-Amino-6-(trifluoromethyl)benzaldehyde 関連文献

-

Alan B. Lidiard Phys. Chem. Chem. Phys., 2003,5, 2161-2163

-

Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755

-

Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300

-

Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073

-

Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147

-

8. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45

-

Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125

-

10. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867

2-Amino-6-(trifluoromethyl)benzaldehydeに関する追加情報

2-Amino-6-(trifluoromethyl)benzaldehyde and Its Role in Modern Pharmaceutical Research

2-Amino-6-(trifluoromethyl)benzaldehyde is a versatile organic compound with the chemical formula C8H7FO3, characterized by its CAS No. 1289209-47-7. This molecule belongs to the class of aromatic aldehydes and incorporates functional groups such as an amino group, a trifluoromethyl group, and a benzene ring. The unique combination of these substituents makes it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and materials science applications. Recent advancements in medicinal chemistry have highlighted the importance of 2-Amino-6-(trifluoromethyl)benzaldehyde in the development of novel therapeutic agents targeting specific biological pathways.

2-Amino-6-(trifluoromethyl)benzaldehyde is structurally derived from benzaldehyde, with the introduction of an amino group at the 2-position and a trifluoromethyl group at the 6-position. The trifluoromethyl substitution significantly enhances the compound’s hydrophobicity and metabolic stability, which are critical factors in drug design. The presence of the amino group introduces additional reactivity, enabling the formation of various derivatives through nucleophilic substitution or condensation reactions. These properties make 2-Amino-6-(trifluoromethyl)benzaldehyde a key intermediate in the synthesis of bioactive molecules with potential applications in oncology, neurology, and inflammation management.

Recent studies have demonstrated the utility of 2-Amino-6-(trifluoromethyl)benzaldehyde in the development of kinase inhibitors, a class of drugs widely used in cancer therapy. A 2023 publication in *Journal of Medicinal Chemistry* reported the synthesis of a series of 2-Amino-6-(trifluoromethyl)benzaldehyde derivatives with potent inhibitory activity against the Aurora kinase family. These compounds exhibited selectivity for Aurora A and Aurora B kinases, which are implicated in cell cycle regulation and tumor progression. The study highlighted the importance of the trifluoromethyl group in enhancing the compound’s binding affinity to the kinase active site, while the amino group contributes to hydrogen bonding interactions with key residues in the enzyme.

Another notable application of 2-Amino-6-(trifluoromethyl)benzaldehyde lies in its role as a scaffold for the design of anti-inflammatory agents. A 2024 study published in *Bioorganic & Medicinal Chemistry Letters* explored the synthesis of 2-Amino-6-(trifluoromethyl)benzaldehyde-based derivatives with potential therapeutic effects in autoimmune disorders. The researchers employed computational modeling to predict the interactions between the compound and cytokine receptors, revealing that the trifluoromethyl group plays a critical role in modulating the compound’s immunomodulatory activity. These findings underscore the importance of 2-Amino-6-(trifluoromethyl)benzaldehyde as a platform for developing targeted therapies.

The CAS No. 1289209-47-7 compound also shows promise in the field of materials science. A 2023 study in *Advanced Materials* investigated its use as a precursor for the synthesis of fluorinated polymers with enhanced thermal stability and mechanical properties. The researchers demonstrated that the trifluoromethyl group significantly improves the polymer’s resistance to thermal degradation, making it suitable for applications in high-performance coatings and electronic devices. This application highlights the versatility of 2-Amino-6-(trifluoromethyl)benzaldehyde beyond traditional pharmaceutical contexts.

From a synthetic perspective, the preparation of 2-Amino-6-(trifluoromethyl)benzaldehyde typically involves multi-step organic reactions. One common approach involves the condensation of aniline with a suitable trifluoromethylated aromatic compound, followed by oxidation to form the aldehyde group. A 2023 review article in *Organic Syntheses* detailed several efficient methods for the synthesis of this compound, emphasizing the importance of reaction conditions in controlling the stereochemistry and regioselectivity of the final product. These synthetic strategies are essential for the large-scale production of 2-Amino-6-(trifluoromethyl)benzaldehyde for industrial applications.

Despite its potential, the development of 2-Amino-6-(trifluoromethyl)benzaldehyde-based therapeutics faces challenges related to toxicity and bioavailability. A 2024 study published in *Toxicological Sciences* evaluated the in vitro and in vivo toxicity of several 2-Amino-6-(trifluoromethyl)benzaldehyde derivatives, highlighting the need for further optimization to minimize adverse effects. The study also emphasized the importance of metabolic stability in improving the drug’s half-life in the body. These findings suggest that future research should focus on modifying the compound’s structure to enhance its safety profile while retaining its therapeutic activity.

In conclusion, 2-Amino-6-(trifluoromethyl)benzaldehyde represents a significant advancement in the field of medicinal chemistry. Its unique structural features and functional groups make it a valuable tool for the development of novel therapeutics and materials. As research continues to uncover new applications, the compound is likely to play an increasingly important role in addressing complex medical and industrial challenges. The ongoing exploration of 2-Amino-6-(trifluoromethyl)benzaldehyde and its derivatives underscores the importance of interdisciplinary approaches in modern scientific innovation.

1289209-47-7 (2-Amino-6-(trifluoromethyl)benzaldehyde) 関連製品

- 2171299-58-2((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-2-amidocyclobutane-1-carboxylic acid)

- 312949-16-9(1H-Indole,5-bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-)

- 204845-95-4(3,4,11-Phenylmethoxy Entecavir)

- 2167011-94-9(Pyridine, 2,5-dichloro-3-isothiocyanato-)

- 2034303-54-1(7-phenyl-4-2-(1H-1,2,4-triazol-1-yl)acetyl-1lambda6,4-thiazepane-1,1-dione)

- 60611-59-8(5-benzylpyridine-2-carboxylic acid)

- 1806940-11-3(6-(Difluoromethyl)-4-hydroxy-2-nitro-3-(trifluoromethyl)pyridine)

- 128255-08-3(Pregn-5-en-20-amine,3-methoxy-N,N-dimethyl-, (3b,20S)- (9CI))

- 2291091-45-5(ethyl 3-[(2R)-piperidin-2-yl]propanoate)

- 1326833-31-1(1-[(2-chlorophenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione)